4-[4-(2-naphthylsulfonyl)piperazino]-1H-indole
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Overview
Description
4-[4-(2-naphthylsulfonyl)piperazino]-1H-indole is a complex organic compound that features a combination of indole and piperazine moieties, with a naphthylsulfonyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-naphthylsulfonyl)piperazino]-1H-indole typically involves multiple steps, starting with the preparation of the indole and piperazine intermediates. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Synthesis of the Piperazine Intermediate: Piperazine can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Attachment of the Naphthylsulfonyl Group: The naphthylsulfonyl chloride reacts with the piperazine intermediate to form the naphthylsulfonylpiperazine derivative.
Coupling of Indole and Piperazine Derivatives: The final step involves coupling the indole core with the naphthylsulfonylpiperazine derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-naphthylsulfonyl)piperazino]-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(2-naphthylsulfonyl)piperazino]-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(2-naphthylsulfonyl)piperazino]-1H-indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-naphthalen-2-ylsulfonyl)piperazine: Lacks the indole moiety but shares the naphthylsulfonylpiperazine structure.
1H-indole-3-carboxaldehyde: Contains the indole core but lacks the piperazine and naphthylsulfonyl groups.
Uniqueness
4-[4-(2-naphthylsulfonyl)piperazino]-1H-indole is unique due to the combination of the indole and piperazine moieties with a naphthylsulfonyl group. This unique structure allows it to interact with a diverse range of biological targets, making it a valuable compound in drug discovery and medicinal chemistry.
Properties
IUPAC Name |
4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c26-28(27,19-9-8-17-4-1-2-5-18(17)16-19)25-14-12-24(13-15-25)22-7-3-6-21-20(22)10-11-23-21/h1-11,16,23H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBDPTZMRWWYBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC3=C2C=CN3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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